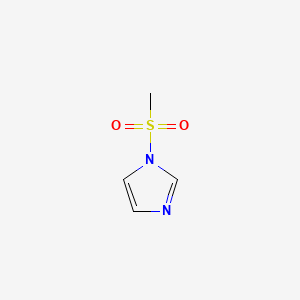
Diphenyl phenylphosphoramidate
説明
Diphenyl phenylphosphoramidate is a phosphorus-containing compound that has been extensively studied for its unique chemical and biological properties . It is known for the presence of a single covalent bond between the tetracoordinate P (V) atom and N (III) atom . The molecular formula is C18H16NO3P .
Synthesis Analysis
Diphenyl phenylphosphoramidate can be synthesized in two steps. In the first step, 4-aminoaniline/4, 4’diaminodiphenylsulfone (Dapsone) is reacted with diphenyl chlorophosphate in the presence of triethylamine (TEA) to get intermediates . The intermediates are then treated with various substituted aromatic isocyanates/isothiocyanates in the presence of TEA to obtain the title compounds .
Molecular Structure Analysis
The molecular weight of Diphenyl phenylphosphoramidate is 325.298 Da . It is characterized by a stable phosphoryl bond (P=O) . The 3D structure of the molecule can be viewed using Java or Javascript .
Chemical Reactions Analysis
Diphenyl phenylphosphoramidate can be used for amide synthesis, ester synthesis, modified Curtius reaction, phosphorylation, C-acylation, and azidation . It works as an azide anion equivalent, 1,3-dipole, electrophile, and nitrene .
Physical And Chemical Properties Analysis
Diphenyl phenylphosphoramidate has a molecular weight of 325.3 g/mol . The density is 1.284g/cm^3, the boiling point is 438.9°C at 760 mmHg, and the refractive index is 1.634 .
科学的研究の応用
Phosphorus-Nitrogen Compounds Synthesis
Diphenyl phosphoramidates, including Diphenyl phenylphosphoramidate, have been synthesized and tested for their pharmacological effects, indicating potential applications in medical and biological research. One study discussed the synthesis of diphenyl or diethyl phosphoramidates containing phenethylamine moieties for pharmacological testing, exploring their effects on the rabbit eye, isolated intestine, dog blood pressure, and anorexigenic activity in mice, demonstrating some anorexigenic properties possibly related to sedative effects (Cates, Lawrence, & McClain, 1966).
Synthetic Reagent Applications
Diphenyl phosphorazidate (DPPA) has been developed for use in synthetic chemistry, offering a wide range of applications such as peptide bond formation, macrolactamization, and various conversions and activations, showcasing the versatility of diphenyl phosphoramidate derivatives in chemical synthesis (Shioiri*, 2017).
Self-Assembling Microstructures
Research into diphenylalanine, a related compound, has shown that its analogues can form ordered assemblies with unique properties, useful in energy storage, biosensing, and drug delivery. This indicates potential applications for diphenyl phenylphosphoramidate in creating novel materials with specialized functions (Pellach et al., 2016).
Thermal Decomposition Studies
The thermal decomposition of diphenyl phosphoramidate has been studied, providing insights into its stability and breakdown products. Such studies are essential for understanding the compound's behavior under various conditions, which is crucial for its application in material science and engineering (Shimasaki, Mutou, Tsukurimichi, & Yoshimura, 1990).
Proton-Conducting Membranes
Diphenyl chlorophosphate, a related compound, has been used to synthesize phenylphosphonic acid functionalized poly[aryloxyphosphazenes], suggesting potential applications of diphenyl phenylphosphoramidate in creating proton-conducting membranes for fuel cells, highlighting its potential in energy-related applications (Allcock, Hofmann, Ambler, & Morford, 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-diphenoxyphosphorylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NO3P/c20-23(19-16-10-4-1-5-11-16,21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNQHYXSPNEFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191798 | |
| Record name | Phosphoramidic acid, phenyl-, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659449 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Diphenyl phenylphosphoramidate | |
CAS RN |
3848-51-9 | |
| Record name | Phosphoramidic acid, N-phenyl-, diphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3848-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoramidic acid, phenyl-, diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003848519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramidic acid, phenyl-, diphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30191798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYL N-PHENYLPHOSPHORAMIDATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1584178.png)






